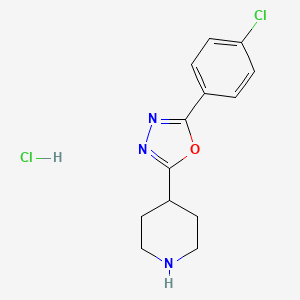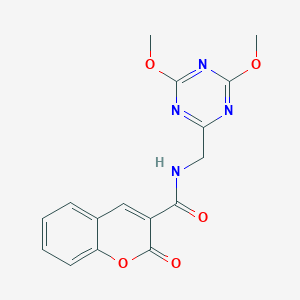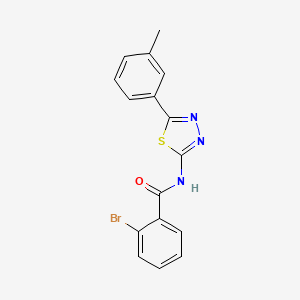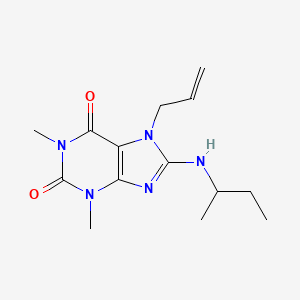
7-allyl-8-(sec-butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-allyl-8-(sec-butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as ABT-702, is a purine nucleoside phosphorylase (PNP) inhibitor. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.
Aplicaciones Científicas De Investigación
Antitumor Effects : Moharram and Osman (1989) found that certain purine derivatives, similar in structure to the compound , exhibited antitumor activity. This suggests potential applications in cancer research and treatment (Moharram & Osman, 1989).
Serotonin Receptor Affinity and Psychotropic Activity : Chłoń-Rzepa et al. (2013) designed new derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, showing potential as ligands for serotonin receptors. These compounds could have applications in the development of treatments for mood disorders (Chłoń-Rzepa et al., 2013).
Antibacterial Properties : Sun and Sun (2001) reported the synthesis of novel cyclic-amine monomers with antibacterial activities, indicating potential applications in the development of antimicrobial agents (Sun & Sun, 2001).
Crystal Structure Analysis : Studies by Karczmarzyk, Karolak‐Wojciechowska, and Pawłowski (1995) on similar purine compounds contribute to the understanding of molecular geometry and potential interactions in drug design (Karczmarzyk et al., 1995).
Analgesic Activity : Zygmunt et al. (2015) found that certain purine derivatives demonstrated significant analgesic and anti-inflammatory effects, indicating potential applications in pain management (Zygmunt et al., 2015).
Synthesis and Study of Mixed Ligand-Metal Complexes : Shaker (2011) explored the synthesis of mixed ligand metal complexes involving purine derivatives, which could be relevant in materials science and coordination chemistry (Shaker, 2011).
Antiviral Activity : Kini et al. (1991) synthesized sugar-modified nucleoside derivatives of a purine analogue, assessing their antiviral activity. This suggests applications in antiviral drug development (Kini et al., 1991).
Propiedades
IUPAC Name |
8-(butan-2-ylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-6-8-19-10-11(16-13(19)15-9(3)7-2)17(4)14(21)18(5)12(10)20/h6,9H,1,7-8H2,2-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNVNNVKXRFQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2702796.png)
![2,2-Difluorospiro[3.3]heptan-6-ol](/img/structure/B2702797.png)
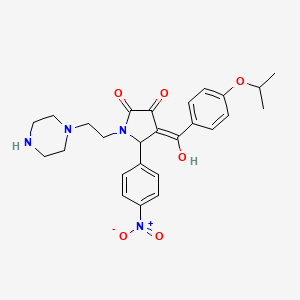
![2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2702799.png)
![6-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2702803.png)
![ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2702804.png)
![N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2702807.png)

![1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2702810.png)
